1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE
Description
1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE is a complex organic compound characterized by the presence of a piperazine ring substituted with a 3,4-dichlorobenzoyl group and a 3-fluorophenyl group.
Properties
IUPAC Name |
1-[4-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN2O2/c1-12(25)13-3-5-18(17(22)11-13)23-6-8-24(9-7-23)19(26)14-2-4-15(20)16(21)10-14/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMVVQCSPIILOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under controlled conditions.
Introduction of the 3,4-Dichlorobenzoyl Group: The piperazine ring is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the 3,4-dichlorobenzoyl-piperazine intermediate.
Attachment of the 3-Fluorophenyl Group: The final step involves the reaction of the intermediate with 3-fluorobenzoyl chloride under similar conditions to yield the target compound
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Analytical Chemistry: It is used as a reference standard in analytical methods for the detection and quantification of related compounds
Mechanism of Action
The mechanism by which 1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE exerts its effects involves interactions with specific molecular targets. These targets may include receptors or enzymes involved in neurotransmission pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE include:
1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE: Lacks the fluorine atom, which may affect its binding affinity and pharmacological profile.
1-{4-[4-(3,4-DICHLOROBENZOYL)PIPERAZIN-1-YL]-2-FLUOROPHENYL}ETHAN-1-ONE: The position of the fluorine atom is different, potentially altering its chemical reactivity and biological activity
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
